Cas no 35959-38-7 (5'-Amino-2',5'-dideoxyuridine)

5'-Amino-2',5'-dideoxyuridine 化学的及び物理的性質
名前と識別子
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- 1-(5-amino-2,5-dideoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- 5'-Amino-2',5'-dideoxyuridin
- 5'-amino-2',5'-dideoxyuridine
- 5'-Amino-2',5'-dideoxy-uridine
- 5'-Amino-2'-deoxyuridine
- 5'-NH2-2'-dU
- AC1L9PVM
- SureCN1254995
- Uridine, 5'-amino-2',5'-dideoxy-
- SCHEMBL1254995
- NSC 175992
- 35959-38-7
- CHEMBL3272807
- ABYZQSMQSHNEMQ-SHYZEUOFSA-N
- 5'-Amino-2',5'-dideoxyundine
- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- DTXSID80189509
- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 5'-Amino-2',5'-dideoxyuridine
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- インチ: InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1
- InChIKey: ABYZQSMQSHNEMQ-SHYZEUOFSA-N
- ほほえんだ: C1C(C(OC1N2C=CC(=O)NC2=O)CN)O
計算された属性
- せいみつぶんしりょう: 227.09069
- どういたいしつりょう: 227.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- PSA: 104.89
- LogP: -1.15600
5'-Amino-2',5'-dideoxyuridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A212310-50mg |
5'-Amino-2',5'-dideoxyuridine |
35959-38-7 | 50mg |
$ 620.00 | 2022-06-08 | ||
TRC | A212310-25mg |
5'-Amino-2',5'-dideoxyuridine |
35959-38-7 | 25mg |
$ 390.00 | 2022-06-08 | ||
TRC | A212310-10mg |
5'-Amino-2',5'-dideoxyuridine |
35959-38-7 | 10mg |
$ 190.00 | 2022-06-08 |
5'-Amino-2',5'-dideoxyuridine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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6. Back matter
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
5'-Amino-2',5'-dideoxyuridineに関する追加情報
Comprehensive Overview of 5'-Amino-2',5'-dideoxyuridine (CAS No. 35959-38-7): Properties, Applications, and Research Insights
5'-Amino-2',5'-dideoxyuridine (CAS No. 35959-38-7) is a modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by the substitution of a hydroxyl group with an amino group at the 5' position of the ribose ring, exhibits unique properties that make it valuable for studying nucleic acid metabolism and designing novel therapeutics. Its molecular structure, C9H13N3O4, and distinct modifications differentiate it from conventional nucleosides, offering researchers a versatile tool for probing enzymatic mechanisms and developing targeted interventions.
In recent years, the demand for modified nucleosides like 5'-Amino-2',5'-dideoxyuridine has surged due to their potential applications in antiviral drug development and cancer research. Scientists are particularly interested in how such compounds can inhibit viral polymerases or disrupt DNA replication in rapidly dividing cells. For instance, the compound's 5'-amino modification may enhance its binding affinity to specific enzymes, a hypothesis supported by computational modeling and in vitro assays. These findings align with broader trends in precision medicine, where tailored molecular designs are critical for efficacy.
The synthesis of 5'-Amino-2',5'-dideoxyuridine typically involves multi-step organic reactions, including protective group strategies and selective amination. Researchers emphasize the importance of optimizing yield and purity, as impurities can skew experimental results. Analytical techniques such as HPLC and mass spectrometry are routinely employed to validate the compound's integrity. This rigorous quality control is essential for reproducibility, a cornerstone of modern life sciences research.
Beyond its biochemical applications, 5'-Amino-2',5'-dideoxyuridine has emerged as a subject of interest in bioinformatics and cheminformatics. Databases like PubChem and ChEMBL catalog its physicochemical properties, enabling virtual screening and structure-activity relationship (SAR) studies. Such data-driven approaches accelerate drug discovery by identifying analogs with improved pharmacokinetic profiles. This synergy between wet-lab and computational research exemplifies the convergence of biology and AI, a hot topic in contemporary science.
Environmental and safety considerations are also paramount when handling 5'-Amino-2',5'-dideoxyuridine. While it is not classified as hazardous, standard laboratory protocols—such as using personal protective equipment (PPE) and proper ventilation—should be followed. These practices align with the growing emphasis on green chemistry and sustainable research methodologies, which aim to minimize waste and reduce environmental impact.
In summary, 5'-Amino-2',5'-dideoxyuridine (CAS No. 35959-38-7) represents a pivotal molecule at the intersection of chemistry, biology, and medicine. Its multifaceted applications—from elucidating enzymatic pathways to inspiring next-generation therapeutics—underscore its relevance in today's research landscape. As advancements in genomic editing and targeted therapy continue to evolve, compounds like this will remain indispensable tools for scientific innovation.
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